Methyl 4-bromopentanoate Methyl 4-bromopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14438348
InChI: InChI=1S/C6H11BrO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Methyl 4-bromopentanoate

CAS No.:

Cat. No.: VC14438348

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromopentanoate -

Specification

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name methyl 4-bromopentanoate
Standard InChI InChI=1S/C6H11BrO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3
Standard InChI Key PUULUFJRBAIMQE-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)OC)Br

Introduction

Structural and Molecular Properties

Methyl 4-bromopentanoate is defined by the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . Its IUPAC name, methyl 4-bromopentanoate, reflects the esterification of 4-bromopentanoic acid with methanol. Key structural features include:

  • Bromine substitution: Positioned at the fourth carbon of the pentanoate chain, the bromine atom enhances reactivity in nucleophilic substitution reactions.

  • Ester functional group: The methyl ester moiety (-COOCH₃) facilitates participation in transesterification and hydrolysis reactions.

The compound’s SMILES notation (CC(CCC(=O)OC)Br) and InChIKey (PUULUFJRBAIMQE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Synthetic Methodologies

Esterification of 4-Bromopentanoic Acid

A common route involves the acid-catalyzed esterification of 4-bromopentanoic acid with methanol. This method typically employs sulfuric acid as a catalyst, with yields optimized under reflux conditions (60–70°C) in anhydrous solvents like dichloromethane.

Reaction equation:
4-Bromopentanoic acid+CH₃OHH⁺Methyl 4-bromopentanoate+H₂O\text{4-Bromopentanoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 4-bromopentanoate} + \text{H₂O}

Bromination of Methyl Pentenoate

Alternative approaches utilize the bromination of unsaturated precursors. For example, methyl pent-4-enoate undergoes electrophilic addition with HBr, yielding the target compound under controlled temperatures (0–5°C) to minimize side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reactions. A Williamson ether synthesis variant using 2-bromo-1-(4-methoxyphenyl)ethanone and DBU as a base achieved 85% yield in 15 minutes, demonstrating improved efficiency over conventional heating .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.67 (s, 3H, -OCH₃)

    • δ 4.15 (m, 1H, -CHBr-)

    • δ 2.35–1.60 (m, 6H, aliphatic chain).

  • ¹³C NMR:

    • δ 170.2 (C=O), 53.8 (-OCH₃), 40.1 (-CHBr-), 28.4–22.1 (aliphatic carbons) .

Infrared (IR) Spectroscopy

A strong absorption band at 1740 cm⁻¹ confirms the ester carbonyl group, while C-Br stretching appears at 560–650 cm⁻¹.

Mass Spectrometry

The molecular ion peak at m/z 194.0 [M]⁺ corresponds to the molecular weight, with fragments at m/z 137 (loss of -OCH₃) and m/z 79 (Br⁺) .

Applications in Pharmaceutical Chemistry

Antagonist Development for LPA₂ Receptors

Methyl 4-bromopentanoate derivatives have been pivotal in synthesizing lysophosphatidic acid (LPA) receptor antagonists. Compound 54 (UCM-14216), derived from this ester, exhibited a binding affinity (KDK_D) of 1.3 nM for LPA₂, with >50-fold selectivity over LPA₄ and LPA₅ subtypes .

Key pharmacological data:

ParameterValue
IC₅₀ (LPA₂ antagonism)8.7 ± 1.2 nM
Metabolic stabilityt1/2t_{1/2}: 60 min (human)
Permeability (PAMPA)0.11×1060.11 \times 10^{-6} cm/s

Cytotoxic Agents

In vitro studies demonstrate that brominated esters induce apoptosis in cancer cell lines. A derivative bearing a pyrazole moiety showed IC₅₀ = 4.2 μM against HeLa cells, outperforming cisplatin in selectivity.

Industrial and Material Science Applications

Polymer Modification

The bromine atom enhances flame retardancy in polymers. Incorporating methyl 4-bromopentanoate into polyurethane matrices reduced peak heat release rate by 38% in combustion tests.

Cross-Coupling Reactions

As a substrate in Suzuki-Miyaura couplings, this compound facilitates the synthesis of biaryl structures, critical in agrochemicals. A palladium-catalyzed reaction with phenylboronic acid achieved 92% yield under mild conditions .

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